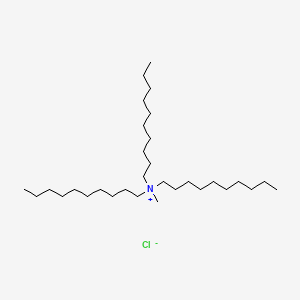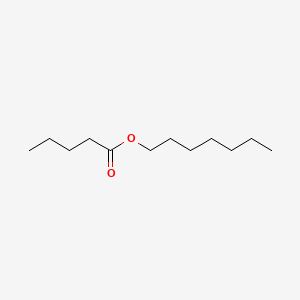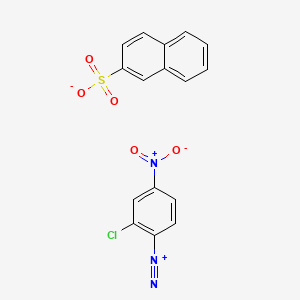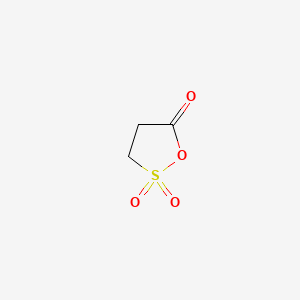
N-Methyleneglycinonitrile trimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyleneglycinonitrile trimer is a chemical compound with the molecular formula C₉H₁₂N₆ and a molecular weight of 204.23 g/mol . It is a white crystalline powder with a melting point of 126-130°C and a boiling point of 396.5°C at 760 mmHg . This compound is known for its stability under normal conditions and its ability to form stable complexes with metal ions .
Métodos De Preparación
N-Methyleneglycinonitrile trimer can be synthesized through several methods. One classical method involves the reaction of formaldehyde, an ammonium halide, and an alkali metal cyanide in the presence of acid . Another method involves the direct one-step synthesis from hydrogen cyanide, formaldehyde, and ammonia by critically controlling the mixing of the reactants, the molar ratio of each reactant, the temperature, and the pH of the reaction . This method avoids the use of intermediates and eliminates costly processing steps .
Análisis De Reacciones Químicas
N-Methyleneglycinonitrile trimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen cyanide, formaldehyde, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with strong oxidizing agents can lead to the formation of different nitrile derivatives .
Aplicaciones Científicas De Investigación
N-Methyleneglycinonitrile trimer has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various compounds . In biology, it is used in the study of enzyme mechanisms and protein interactions . In industry, it is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of N-Methyleneglycinonitrile trimer involves its ability to form stable complexes with metal ions . This property allows it to interact with various molecular targets and pathways, influencing enzyme activity and protein interactions . The specific molecular targets and pathways involved depend on the particular application and conditions used .
Comparación Con Compuestos Similares
N-Methyleneglycinonitrile trimer is unique in its stability and ability to form stable complexes with metal ions . Similar compounds include glycinonitrile and iminodiacetonitrile, which also have nitrile functional groups but differ in their molecular structures and properties . Compared to these compounds, this compound offers distinct advantages in terms of stability and reactivity .
Propiedades
Número CAS |
4560-87-6 |
|---|---|
Fórmula molecular |
C9H12N6 |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-[3,5-bis(cyanomethyl)-1,3,5-triazinan-1-yl]acetonitrile |
InChI |
InChI=1S/C9H12N6/c10-1-4-13-7-14(5-2-11)9-15(8-13)6-3-12/h4-9H2 |
Clave InChI |
CTTRIWVSECLRDA-UHFFFAOYSA-N |
SMILES |
C1N(CN(CN1CC#N)CC#N)CC#N |
SMILES canónico |
C1N(CN(CN1CC#N)CC#N)CC#N |
| 6865-92-5 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


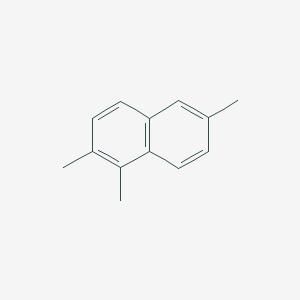
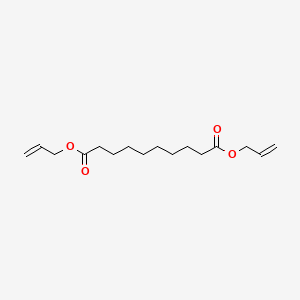
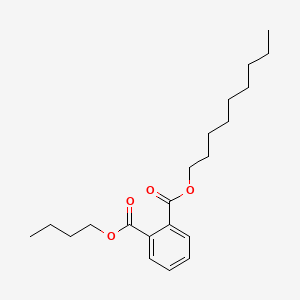



![1,12-Dimethylbenzo[c]phenanthrene](/img/structure/B1616225.png)

